1-ピリジン-4-イルピペリジン-4-オン

概要

説明

1-Pyridin-4-ylpiperidin-4-one is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Pyridin-4-ylpiperidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Pyridin-4-ylpiperidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

1-ピリジン-4-イルピペリジン-4-オンの科学研究における応用について調査を行いました。以下に、いくつかのユニークな応用を中心に、包括的な分析を示します。

抗菌剤

1-ピリジン-4-イルピペリジン-4-オンを含むピペリジン誘導体は、抗菌剤としての可能性について研究されています。 研究によると、これらの化合物は、抗菌性および抗真菌性を高めるために、さまざまな置換基で合成することができる .

HIV治療

HIVの治療の可能性を探るため、新しいピペリジン-4-オン誘導体が設計され、評価されています。 これらの化合物は、予備的な研究で有望な結果を示しており、新しいクラスのHIV治療薬となり得る .

創薬

ピペリジン核は、多くの薬理学的に活性な化合物における重要な特徴です。 1-ピリジン-4-イルピペリジン-4-オンの誘導体は、抗がん、抗ウイルス、抗マラリアなどの治療特性を持つ可能性があり、創薬において貴重な存在となります .

医薬品化学

1-ピリジン-4-イルピペリジン-4-オンを含むピリジノン骨格は、合成によって物理化学的特性を調整することができます。 この柔軟性により、フラグメントベースの創薬や生体分子模倣において有用です .

作用機序

Target of Action

The primary target of 1-Pyridin-4-ylpiperidin-4-one is the protein serine/threonine-protein kinase B-raf . This protein plays a crucial role in regulating cell growth by transmitting signals from the cell membrane to the nucleus.

Mode of Action

It is known to interact with its target, the serine/threonine-protein kinase b-raf, leading to changes in the cell .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound .

Result of Action

Given its target, it is likely to influence cell growth and proliferation .

生化学分析

Biochemical Properties

1-Pyridin-4-ylpiperidin-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with lipase from Pseudomonas sp., which is an enzyme involved in the hydrolysis of fats The nature of these interactions often involves binding to the active site of the enzyme, thereby influencing its activity

Cellular Effects

1-Pyridin-4-ylpiperidin-4-one affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, compounds with a piperidine moiety, such as 1-Pyridin-4-ylpiperidin-4-one, have shown potential anticancer, antimicrobial, and anti-inflammatory activities . These effects are mediated through the modulation of signaling pathways and the regulation of gene expression, which can lead to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of 1-Pyridin-4-ylpiperidin-4-one involves several key processes. At the molecular level, it can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, 1-Pyridin-4-ylpiperidin-4-one can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Pyridin-4-ylpiperidin-4-one can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 1-Pyridin-4-ylpiperidin-4-one is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to the compound can lead to significant changes in cellular processes.

Dosage Effects in Animal Models

The effects of 1-Pyridin-4-ylpiperidin-4-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial or anticancer activity . At higher doses, toxic or adverse effects may be observed. These threshold effects are important for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

1-Pyridin-4-ylpiperidin-4-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it may be metabolized by cytochrome P450 enzymes, which are involved in the oxidation of organic compounds . The effects on metabolic flux and metabolite levels can vary depending on the specific pathway and the presence of other interacting molecules.

Transport and Distribution

The transport and distribution of 1-Pyridin-4-ylpiperidin-4-one within cells and tissues are critical for its activity. The compound may be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes . Its localization and accumulation within certain tissues can influence its overall effectiveness and potential side effects.

Subcellular Localization

1-Pyridin-4-ylpiperidin-4-one’s subcellular localization is an important factor in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biochemical activity.

生物活性

1-Pyridin-4-ylpiperidin-4-one (CAS No. 126832-81-3) is a heterocyclic compound notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its interactions with various biological targets, particularly in the context of cancer research and enzyme inhibition. This article explores the biological activity of 1-Pyridin-4-ylpiperidin-4-one, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

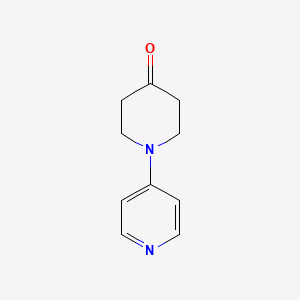

1-Pyridin-4-ylpiperidin-4-one has the molecular formula C10H12N2O and a molecular weight of 176.21 g/mol. Its structure features a pyridine ring attached to a piperidine moiety, which is crucial for its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | 1-pyridin-4-ylpiperidin-4-one |

| Molecular Formula | C10H12N2O |

| Molecular Weight | 176.21 g/mol |

| CAS Number | 126832-81-3 |

1-Pyridin-4-ylpiperidin-4-one primarily targets serine/threonine-protein kinase B-Raf , a key regulator in cell signaling pathways that influence cell growth and proliferation. By inhibiting B-Raf, this compound can disrupt oncogenic signaling cascades, making it a potential candidate for cancer therapeutics.

Key Mechanisms:

- Enzyme Inhibition : The compound binds to the active site of B-Raf, preventing substrate binding and subsequent catalytic activity.

- Cell Signaling Modulation : It influences various cell signaling pathways, potentially leading to reduced tumor growth and enhanced apoptosis in cancer cells.

Pharmacokinetics

The pharmacokinetic profile of 1-Pyridin-4-ylpiperidin-4-one indicates moderate bioavailability, influenced by its solubility and metabolic stability. It is metabolized by cytochrome P450 enzymes, which play a significant role in the oxidation of organic compounds.

Absorption and Distribution:

The compound is expected to exhibit good absorption characteristics due to its lipophilic nature, allowing effective distribution across biological membranes.

Biological Activities

1-Pyridin-4-ylpiperidin-4-one exhibits a range of biological activities:

Anticancer Activity

Research has demonstrated that this compound can inhibit the proliferation of various cancer cell lines through its action on B-Raf. In vitro studies have shown significant reductions in cell viability at specific concentrations.

Antimicrobial Properties

The compound has also been reported to possess antimicrobial activity against certain bacterial strains. Its interaction with microbial enzymes suggests potential applications in treating infections.

Case Studies

Several studies have explored the efficacy of 1-Pyridin-4-ylpiperidin-4-one in different biological contexts:

- Cancer Cell Line Studies : In studies involving human melanoma cell lines, treatment with varying concentrations of 1-Pyridin-4-ylpiperidin-4-one resulted in dose-dependent inhibition of cell growth, with IC50 values indicating effective concentrations for therapeutic use.

- Antimicrobial Testing : A study evaluating the antimicrobial activity against Pseudomonas aeruginosa showed that the compound inhibited bacterial growth significantly, suggesting its potential as an antibiotic agent.

特性

IUPAC Name |

1-pyridin-4-ylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c13-10-3-7-12(8-4-10)9-1-5-11-6-2-9/h1-2,5-6H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAXMUBIIZUKOJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90462597 | |

| Record name | 1-pyridin-4-ylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126832-81-3 | |

| Record name | 1-pyridin-4-ylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(pyridin-4-yl)piperidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。